molecular formula C13H19ClN2O B2428380 n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride CAS No. 2064217-81-6

n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B2428380
CAS No.: 2064217-81-6
M. Wt: 254.76
InChI Key: HFXJQMRHUKTDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O It is a derivative of benzamide, featuring a piperidine ring substituted at the nitrogen atom with a methyl group

Scientific Research Applications

n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride typically involves the reaction of 4-piperidone with methylamine, followed by the introduction of a benzoyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the consistency and quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-4-(piperidin-4-yl)benzamide
  • n-Methyl-4-(piperidin-4-yl)benzamide nitrate
  • n-Methyl-4-(piperidin-4-yl)benzamide sulfate

Uniqueness

n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are critical .

Properties

IUPAC Name

N-methyl-4-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXJQMRHUKTDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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